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molecular formula C15H20Cl2N2O B8357460 2-(3,4-Dichlorophenylacetamidomethyl)-1-(ethyl)pyrrolidine

2-(3,4-Dichlorophenylacetamidomethyl)-1-(ethyl)pyrrolidine

Cat. No. B8357460
M. Wt: 315.2 g/mol
InChI Key: VZJHMAYPZRGEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05571832

Procedure details

2-Aminomethyl-1-(ethyl)pyrrolidine (Aldrich) (3.2 g, 25 mmol) and 3,4-dichlorophenylacetic acid (7.7 g, 37.6 mmol, 1.5 eq) were coupled in CH2Cl2 in the presence of DCC (10.6 g, 51 mmol, 2 eq) as described in Example 7 to give the desired product (7.6 g, 97%) as a colorless oil: 1H-NMR (CDCl3) ∂7.41 (d, J=8.2 Hz, 1H), 7.39 (d, J=2.0 Hz, 1H), 7.13 (dd, J=2.0, 8.2 Hz, 1H), 6.13 (br s, 1H), 3.51 (s, 2H), 3.37 (m, 1H), 3.07 (m, 2H), 2.65 (m, 1H), 2.53 (m, 1H), 2.04-2.21 (m, 2H, CH2CH3 ), 1.81 (m, 1H), 1.67 (m, 1H), 1.35-1.60 (complex m, 2H), 0.99 (t, J=7.2 Hz, 3H); CIMS (MH+ calcd for C15H20Cl2N2O): 315. Found (MH+): 315; Anal. (calcd for C15H20Cl2N2O): C,H,N.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
Name
Quantity
10.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
97%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]1[CH2:7][CH2:6][CH2:5][N:4]1[CH2:8][CH3:9].[Cl:10][C:11]1[CH:12]=[C:13]([CH2:18][C:19](O)=[O:20])[CH:14]=[CH:15][C:16]=1[Cl:17].C1CCC(N=C=NC2CCCCC2)CC1>C(Cl)Cl>[Cl:10][C:11]1[CH:12]=[C:13]([CH2:18][C:19]([NH:1][CH2:2][CH:3]2[CH2:7][CH2:6][CH2:5][N:4]2[CH2:8][CH3:9])=[O:20])[CH:14]=[CH:15][C:16]=1[Cl:17]

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
NCC1N(CCC1)CC
Step Two
Name
Quantity
7.7 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)CC(=O)O
Step Three
Name
Quantity
10.6 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)CC(=O)NCC1N(CCC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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